REACTION_CXSMILES
|
FC1C=CC=C(F)C=1C(NC1C=CC=C(C2C(C3C=CN=C(NC4C=CC(OC[C@@H]5CCCN5C)=C(F)C=4)N=3)=C3C=CC=CN3N=2)C=1)=O.[F:49][C:50]1[CH:55]=[C:54]([N+:56]([O-])=O)[CH:53]=[CH:52][C:51]=1[O:59][CH2:60][CH2:61][CH2:62][N:63]([CH3:65])[CH3:64]>>[CH3:65][N:63]([CH3:64])[CH2:62][CH2:61][CH2:60][O:59][C:51]1[CH:52]=[CH:53][C:54]([NH2:56])=[CH:55][C:50]=1[F:49]
|
Name
|
title compound
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NC2=CC(=CC=C2)C2=NN3C(C=CC=C3)=C2C2=NC(=NC=C2)NC2=CC(=C(C=C2)OC[C@H]2N(CCC2)C)F)C(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCOC1=C(C=C(N)C=C1)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |